

An In-depth Technical Guide to the Nuclear Properties of Bismuth Isotopes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuthine*

Cat. No.: *B104622*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties of bismuth isotopes, with a particular focus on those relevant to medical applications and nuclear physics research. The information is presented in a structured format to facilitate easy comparison and understanding, including detailed data tables, experimental protocols, and visualizations of decay pathways.

Introduction to Bismuth Isotopes

Bismuth (Bi), with an atomic number of 83, has no stable isotopes. However, it possesses one naturally occurring isotope, Bismuth-209 (^{209}Bi), which has an exceptionally long half-life, rendering it effectively stable for most practical purposes.^{[1][2]} Beyond ^{209}Bi , a range of radioisotopes of bismuth exist, some of which are found in natural decay chains or can be produced artificially.^{[1][3]} Several of these isotopes, particularly alpha-emitters, are of significant interest in the field of nuclear medicine for targeted radionuclide therapy.

Nuclear Properties of Key Bismuth Isotopes

The nuclear properties of bismuth isotopes are diverse, with half-lives ranging from microseconds to quintillions of years. The primary decay modes include alpha decay, beta decay, and electron capture. The following tables summarize the key nuclear data for selected bismuth isotopes.

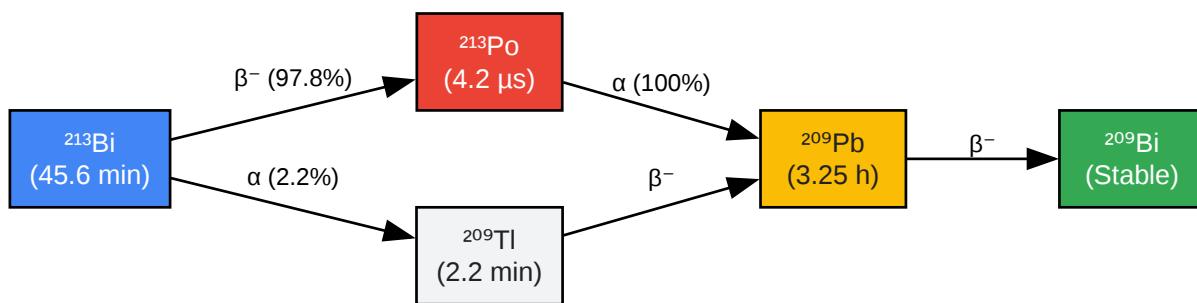
Table 1: General Nuclear Properties of Selected Bismuth Isotopes

Isotope	Atomic Mass (Da)	Half-life	Decay Mode(s)	Spin and Parity (I^{π})	Natural Abundance (%)
^{207}Bi	206.9784717	31.22 y	β^+ , EC	$9/2^-$	Synthetic
^{208}Bi	207.979742	3.68×10^5 y	β^+ , EC	5+	Synthetic
^{209}Bi	208.9803987	2.01×10^{19} y	α	$9/2^-$	100
^{210}Bi	209.984120	5.012 d	β^- , α	1-	Trace
^{211}Bi	210.987269	2.14 min	β^- , α	$9/2^-$	Trace
^{212}Bi	211.991285	60.55 min	β^- , α	1-	Trace
^{213}Bi	212.994385	45.6 min	β^- , α	$9/2^-$	Trace
^{214}Bi	213.998711	19.9 min	β^- , α	1-	Trace

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Decay Properties of Selected Bismuth Isotopes

Isotope	Decay Mode	Daughter Isotope(s)	Decay Energy (MeV)	Alpha Particle Energy (MeV)	Beta Particle Energy (Max, MeV)	Gamma Energy (keV)
^{209}Bi	α	^{205}Tl	3.137	3.137	-	-
^{210}Bi	β^-	^{210}Po	1.161	-	1.161	-
α	^{206}Tl	5.037	4.939, 4.883	-	-	
^{212}Bi	β^-	^{212}Po	2.254	-	2.254	727.3, 1512.8
α	^{208}Tl	6.090	6.090, 6.051	-	39.9	
^{213}Bi	β^-	^{213}Po	1.423	-	1.423	440.5
α	^{209}Tl	5.982	5.869, 5.549	-	-	
^{214}Bi	β^-	^{214}Po	3.272	-	3.272	609.3, 1120.3, 1764.5
α	^{210}Tl	5.617	5.617	-	-	

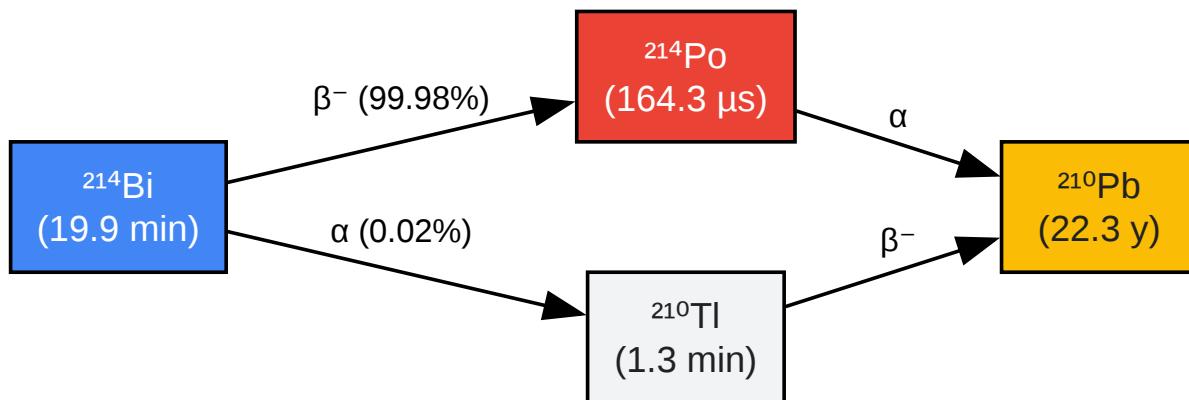

Decay energies and emissions are complex; this table presents major values.[\[1\]](#)[\[2\]](#)

Decay Chains of Medically Relevant Isotopes

The decay characteristics of certain bismuth isotopes make them valuable for therapeutic applications. Bismuth-213, an alpha emitter, is of particular interest for Targeted Alpha Therapy (TAT).[\[6\]](#)[\[7\]](#)

Decay Chain of Bismuth-213

Bismuth-213 decays primarily through beta emission to Polonium-213 (^{213}Po), which is a very short-lived and high-energy alpha emitter. This subsequent alpha decay is what delivers the therapeutic dose to cancer cells. A smaller fraction of ^{213}Bi decays via alpha emission to Thallium-209 (^{209}TI).^{[8][9]}



[Click to download full resolution via product page](#)

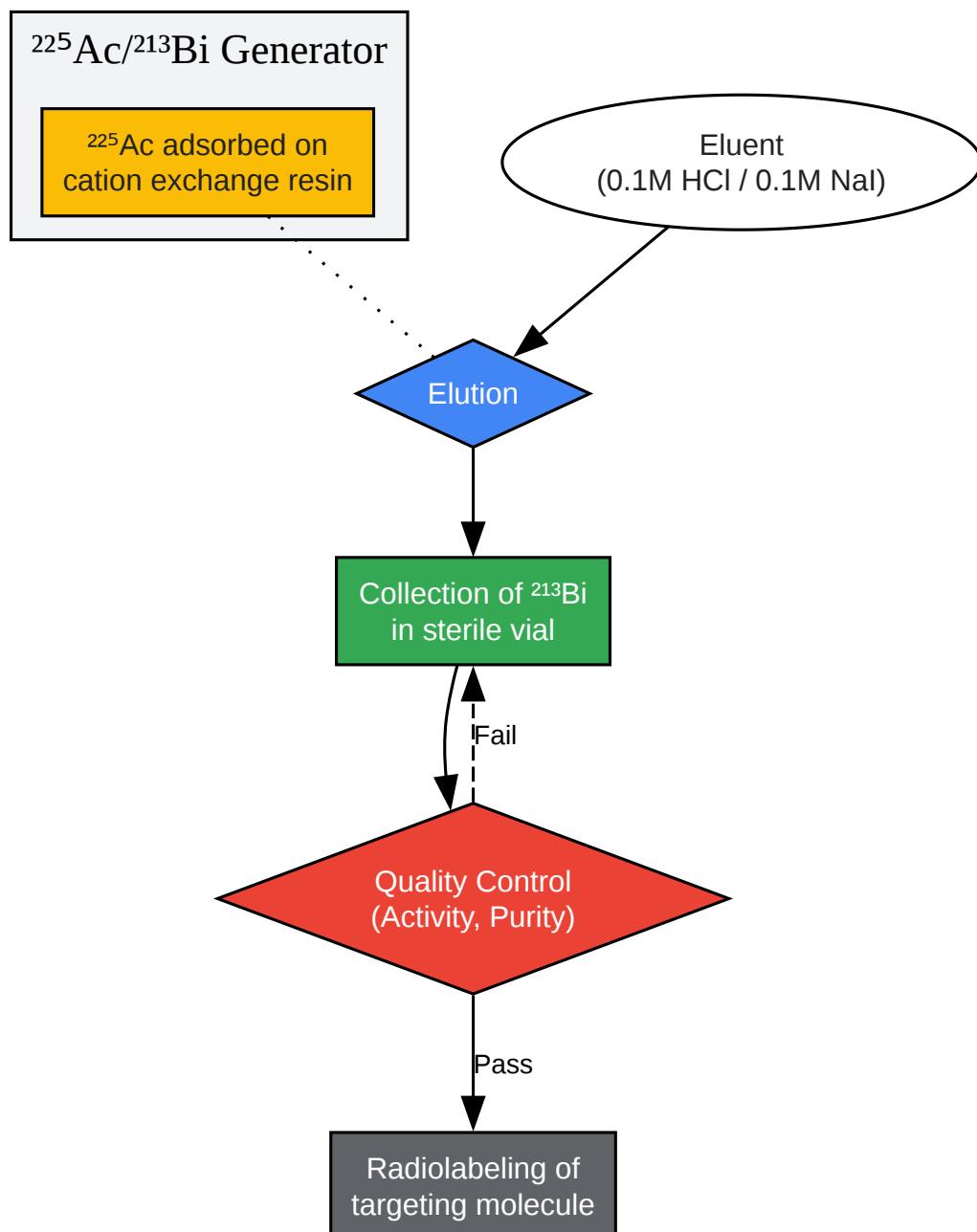
Decay chain of Bismuth-213.

Decay Chain of Bismuth-214

Bismuth-214 is part of the Uranium-238 natural decay series. It primarily undergoes beta decay to Polonium-214 (^{214}Po), another short-lived alpha emitter. A very small fraction decays via alpha emission.^{[1][10][11]}

[Click to download full resolution via product page](#)

Decay chain of Bismuth-214.


Experimental Protocols

Production of Bismuth-213 for Medical Research

Bismuth-213 for therapeutic applications is typically obtained from a $^{225}\text{Ac}/^{213}\text{Bi}$ generator system.^{[8][12]} Actinium-225 (^{225}Ac), the parent isotope, is loaded onto an ion-exchange resin. The shorter-lived ^{213}Bi is then selectively eluted.

Methodology for ^{213}Bi Elution from a $^{225}\text{Ac}/^{213}\text{Bi}$ Generator:

- Generator Preparation: The ^{225}Ac parent is adsorbed onto a suitable resin material (e.g., AG MP-50 cation exchange resin) packed into a column. The generator is housed in appropriate shielding.
- Elution Solution: A common eluent is a mixture of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium iodide (NaI).^[8]
- Elution Process:
 - The eluent is passed through the generator column.
 - The ^{213}Bi forms anionic iodide complexes (e.g., $[\text{BiI}_4]^-$ and $[\text{BiI}_5]^{2-}$), which have a low affinity for the cation exchange resin and are thus eluted.^[8]
 - The parent ^{225}Ac remains strongly bound to the resin.
- Collection: The eluate containing the ^{213}Bi is collected in a sterile, pyrogen-free vial.
- Quality Control: The eluted ^{213}Bi is assayed for activity, radionuclidic purity (checking for ^{225}Ac breakthrough), and chemical purity before use in radiolabeling.
- Generator Regeneration: Due to the 45.6-minute half-life of ^{213}Bi , it reaches transient equilibrium with its parent ^{225}Ac , allowing for elution approximately every 3 hours.^[8]

[Click to download full resolution via product page](#)

Workflow for ^{213}Bi production.

Alpha Spectroscopy of Bismuth Isotopes

Alpha spectroscopy is a key technique for identifying and quantifying alpha-emitting bismuth isotopes.

Generalized Protocol for Alpha Spectroscopy:

- Sample Preparation:
 - A thin, uniform source is crucial to minimize self-absorption of the alpha particles.
 - For eluted ^{213}Bi , a small aliquot can be evaporated onto a polished metal planchet.
 - Electrodeposition can be used to create a more uniform and adherent source.
- Instrumentation:
 - A vacuum chamber is required to prevent energy loss of alpha particles in the air.
 - A silicon charged-particle detector (e.g., PIPS) is commonly used.
 - The detector is connected to a preamplifier, amplifier, and a multi-channel analyzer (MCA).
- Data Acquisition:
 - The sample is placed in the vacuum chamber facing the detector.
 - The chamber is evacuated to a high vacuum.
 - A bias voltage is applied to the detector.
 - Alpha particles emitted from the sample strike the detector, creating charge pulses.
 - The amplifier shapes and amplifies these pulses.
 - The MCA sorts the pulses by their amplitude (which is proportional to the alpha particle energy) and generates an energy spectrum.
- Data Analysis:
 - The resulting spectrum will show distinct peaks corresponding to the characteristic alpha energies of the isotopes present in the sample.
 - The energy of the peaks is used for isotope identification.
 - The area under each peak is proportional to the activity of the corresponding isotope.

- The system must be calibrated using standard alpha sources with known energies and activities.

Detection of the Ultra-low Activity of Bismuth-209

The extremely long half-life of ^{209}Bi makes its alpha decay very difficult to detect. The first successful measurement utilized a scintillating bolometer at cryogenic temperatures.[13][14][15]

Experimental Setup for ^{209}Bi Alpha Decay Detection:

- Detector: A bismuth germanate (BGO) crystal, which contains bismuth, serves as both the source and the detector.
- Cryogenic Environment: The detector is cooled to temperatures around 20 mK.[13][14] At this temperature, the heat capacity of the crystal is very low, so the small energy deposition from an alpha particle causes a measurable temperature rise.
- Signal Detection:
 - The temperature change is measured as a voltage pulse.[15]
 - The BGO crystal also scintillates, producing a small flash of light that is detected by a separate photodetector.[15]
 - Coincidence detection of both the heat and light signals provides a clear signature of an event occurring within the crystal, helping to reject background radiation.
- Measurement: By running the experiment for an extended period (e.g., several days), a sufficient number of alpha decay events can be recorded to determine the decay energy and calculate the half-life.[15]

Applications in Drug Development

The unique properties of certain bismuth radioisotopes, particularly their alpha-emitting characteristics, make them highly promising for the development of novel cancer therapies.

- Targeted Alpha Therapy (TAT): Bismuth-212 and Bismuth-213 are used in TAT.[6] These isotopes can be attached to molecules like monoclonal antibodies or peptides that specifically target cancer cells. The short range and high energy of the emitted alpha particles cause localized, highly lethal damage to the tumor cells while minimizing damage to surrounding healthy tissue.[7]
- Dosimetry and Imaging: The gamma emission from ^{213}Bi at 440.5 keV can potentially be used for SPECT imaging to visualize the biodistribution of the radiopharmaceutical in vivo, allowing for dose calculations and treatment planning.[3][9]

Conclusion

The study of bismuth isotopes continues to be a vibrant area of research, spanning fundamental nuclear physics to cutting-edge medical applications. The extremely long-lived ^{209}Bi challenges our understanding of nuclear stability, while the potent alpha-emitting properties of isotopes like ^{213}Bi offer new hope in the fight against cancer. A thorough understanding of their nuclear properties, decay schemes, and production methods is essential for harnessing their full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bismuth-214 - isotopic data and properties [chemlin.org]
- 2. Bismuth-209 - Wikipedia [en.wikipedia.org]
- 3. ^{213}Bi [prismap.eu]
- 4. Isotopes of bismuth - Wikipedia [en.wikipedia.org]
- 5. Bismuth-209 - isotopic data and properties [chemlin.org]
- 6. Radioisotopes in Medicine - World Nuclear Association [world-nuclear.org]
- 7. openmedscience.com [openmedscience.com]

- 8. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. homework.study.com [homework.study.com]
- 11. Nuclear Data Viewer [wise-uranium.org]
- 12. isotopes.gov [isotopes.gov]
- 13. [PDF] Experimental detection of α -particles from the radioactive decay of natural bismuth | Semantic Scholar [semanticscholar.org]
- 14. Experimental detection of alpha-particles from the radioactive decay of natural bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. physicsworld.com [physicsworld.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Nuclear Properties of Bismuth Isotopes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104622#bismuth-isotopes-and-their-nuclear-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com